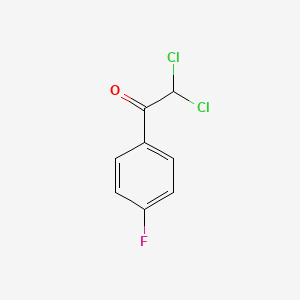
2,2-dichloro-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-1-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a haloform reaction mechanism, resulting in the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
2,2-dichloro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Antimicrobial Activity
Research indicates that DCFPE exhibits notable antimicrobial properties. Its structure allows it to interact effectively with biological molecules, leading to potential therapeutic effects against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
DCFPE has been investigated for its anticancer properties. The presence of halogen substituents enhances its electrophilicity, enabling it to participate in nucleophilic addition reactions that can disrupt cancer cell proliferation. Preliminary studies suggest that compounds with similar structures often exhibit inhibitory effects on enzymes involved in cancer pathways .
Reactivity and Synthesis
The electrophilic nature of the carbonyl carbon in DCFPE allows it to participate in various organic reactions:
- Nucleophilic Addition Reactions : DCFPE can react with nucleophiles, forming derivatives that may possess enhanced biological activity.
- Grignard Reactions : It can undergo Grignard-mediated reductions, leading to the formation of valuable intermediates for further synthetic applications .
Synthesis of Derivatives
The compound serves as an important intermediate in the synthesis of other biologically active compounds. For instance, DCFPE can be used to synthesize derivatives that may enhance the pharmacological profiles of existing drugs .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of DCFPE against various cancer cell lines. The results indicated that DCFPE exhibited significant antiproliferative effects, with a GI50 value lower than many established chemotherapeutic agents. The study concluded that further exploration into its mechanism of action could provide insights into developing new cancer therapies .
Case Study 2: Synthesis of Novel Compounds
In another research effort, DCFPE was utilized as a starting material for synthesizing novel compounds through nucleophilic substitution reactions. The synthesized compounds demonstrated varying degrees of biological activity, suggesting that modifications to the DCFPE structure could lead to enhanced therapeutic agents .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of various bacteria | Effective against Gram-positive bacteria |
| Anticancer Potential | Disrupts cancer cell proliferation | GI50 values indicate strong activity |
| Organic Synthesis | Intermediate for synthesizing biologically active derivatives | Useful in developing new pharmaceutical compounds |
作用機序
The mechanism of action of 2,2-dichloro-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(4-chlorophenyl)-ethanone
- 2,2-Dichloro-1-(4-bromophenyl)-ethanone
- 2,2-Dichloro-1-(4-methylphenyl)-ethanone
Uniqueness
2,2-dichloro-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
5157-58-4 |
|---|---|
分子式 |
C8H5Cl2FO |
分子量 |
207.03 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChIキー |
VEQWNXRSSKSVIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
正規SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















